3-Methylbenzenesulfonamide

Thermal analysis Crystallography Solid-state chemistry

3-Methylbenzenesulfonamide (m-toluenesulfonamide) is the meta-substituted isomer delivering distinct steric and electronic profiles unattainable with common para- or ortho-isomers. Its perpendicular sulfonamide conformation makes it an ideal conformational probe for cleaner SAR in medicinal chemistry, while its unique substitution pattern is critical for developing selective herbicides and high-performance epoxy curing agents. Procuring this specific isomer ensures reproducibility and targeted performance.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 1899-94-1
Cat. No. B155108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzenesulfonamide
CAS1899-94-1
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N
InChIInChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
InChIKeyNVZINPVISUVPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M

3-Methylbenzenesulfonamide (CAS 1899-94-1): Physicochemical Identity and Procurement Baseline


3-Methylbenzenesulfonamide (CAS 1899-94-1, C₇H₉NO₂S, MW 171.22), also known as m-toluenesulfonamide, is a white crystalline sulfonamide solid with a melting point of 106-110°C and an estimated pKa of 10.17 . It is a key structural isomer within the toluenesulfonamide family, positioned between its ortho- and para- substituted counterparts [1]. This compound serves primarily as a versatile intermediate in organic synthesis, a building block for pharmaceuticals and agrochemicals, and as a precursor for specialized sulfonamide derivatives [2]. While not as ubiquitous as its para-isomer, its unique substitution pattern imparts distinct physicochemical and conformational properties that directly impact its utility in specific research and industrial applications, making it a targeted procurement choice rather than a general-purpose reagent.

The Risk of Isomeric Substitution in 3-Methylbenzenesulfonamide Procurement


In toluenesulfonamide chemistry, the position of the methyl substituent—ortho (2-), meta (3-), or para (4-)—is not a minor structural nuance; it fundamentally dictates the molecule's solid-state properties, conformational behavior in solution, and, consequently, its performance in both synthetic and biological applications [1]. For instance, the para-isomer (CAS 70-55-3) is a common, cost-effective reagent with a melting point 30°C higher than the meta-isomer, while the ortho-isomer (CAS 88-19-7) exhibits a melting point nearly 50°C higher and a distinct gauche conformation due to intramolecular interactions . Therefore, substituting 3-Methylbenzenesulfonamide with a 'generic toluenesulfonamide' mixture or the more common para-isomer will inevitably introduce altered physical properties (e.g., solubility, thermal behavior) and potentially confounded biological activity or stereochemical outcomes, undermining the reproducibility and validity of critical experiments or industrial processes .

Quantitative Differentiation of 3-Methylbenzenesulfonamide (CAS 1899-94-1) from Isomeric Analogs


Melting Point Depression vs. Para-Isomer: An Indicator of Purity and Formulation Behavior

The melting point of 3-Methylbenzenesulfonamide is 106-110°C, which is significantly lower than that of its para-isomer counterpart, p-Toluenesulfonamide (136-138°C) . This thermal property difference is a primary quality control metric for confirming isomeric identity and purity, as the presence of the para-isomer as a contaminant would be detectable as an elevated and broadened melting range.

Thermal analysis Crystallography Solid-state chemistry

Melting Point Elevation vs. Ortho-Isomer: Confirming Distinct Isomeric Identity

The melting point of 3-Methylbenzenesulfonamide (106-110°C) is also substantially different from that of its ortho-isomer, o-Toluenesulfonamide, which exhibits a melting point of 154-160°C . This large disparity provides an additional, orthogonal check for isomeric purity. While the ortho- and para- isomers are sometimes used as a mixture in industrial applications, the meta-isomer is often required in high purity for specific synthetic pathways.

Isomer differentiation Quality control Analytical chemistry

HPLC Isomer Discrimination: Analytical Separation for Purity Verification

High-performance liquid chromatography (HPLC) methods have been developed for the specific separation and quantification of ortho-, meta-, and para-toluenesulfonamide isomers [1]. While many methods focus on ortho- and para- mixtures, the methodology demonstrates that each isomer has a distinct retention time. The meta-isomer's retention time serves as a unique identifier in a complex mixture, allowing for precise quality control and purity assessment beyond what is possible with bulk property measurements.

Analytical chemistry HPLC method Isomer separation

Conformational Stability of the Sulfonamide Group: A Structural Differentiator from Ortho-Isomer

Rotational spectroscopy studies have revealed a fundamental conformational difference between the sulfonamide isomers [1]. In both benzenesulfonamide and para-toluenesulfonamide, the amino group (-NH2) of the sulfonamide moiety lies perpendicular to the benzene plane with the aminic hydrogens eclipsing the oxygen atoms. In ortho-toluenesulfonamide, a weak attractive interaction between the nitrogen lone pair and the methyl hydrogen atoms forces the amino group into a gauche orientation. For the meta-isomer (3-Methylbenzenesulfonamide), the methyl group is positioned such that it does not induce this gauche effect, and it is expected to adopt the more common perpendicular conformation, similar to the parent and para-compounds [1].

Structural biology Conformational analysis Rotational spectroscopy

Evidence-Backed Application Scenarios for Procuring 3-Methylbenzenesulfonamide (CAS 1899-94-1)


Synthesis of Meta-Substituted Sulfonamide Derivatives for Specialized Agrochemicals

The meta-methyl substitution pattern of 3-Methylbenzenesulfonamide provides a unique steric and electronic environment that is a critical starting point for developing herbicides and other agrochemicals [1]. For instance, novel benzenesulfonamide derivatives with selective herbicidal effects have been patented, and the use of 3-methylbenzenesulfonamide as a precursor allows chemists to explore structure-activity relationships (SAR) that cannot be accessed using the more common para-isomer. Procurement of this specific isomer ensures the resulting N-substituted derivatives have the intended 3-methylphenyl moiety, which may be essential for selective activity against target weeds like those in aquatic rice paddies [1].

Investigating Conformation-Dependent Biological Activity in Drug Discovery

Rotational spectroscopy studies have established that the conformational behavior of the sulfonamide group is highly dependent on the position of the methyl substituent, with the ortho-isomer adopting a unique gauche conformation [2]. The meta-isomer, in contrast, is predicted to maintain the more common perpendicular conformation. This makes 3-Methylbenzenesulfonamide an ideal 'conformational probe' in medicinal chemistry. When exploring sulfonamide-based inhibitors (e.g., carbonic anhydrase, phospholipase A2) or receptor agonists/antagonists (e.g., RXR), using the meta-isomer allows researchers to introduce a specific steric and electronic profile without inducing the conformational distortion seen in the ortho-analog. This is vital for isolating the effects of the methyl group's electronic influence from its conformational impact, leading to cleaner SAR interpretation [2][3].

High-Purity Epoxy Resin Curing Agents for Thermal and Mechanical Stability

Derivatives of 3-Methylbenzenesulfonamide, such as N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide), are specifically utilized as curing agents in epoxy resin systems [4]. In this application, the precise isomeric purity of the precursor 3-Methylbenzenesulfonamide is paramount. The use of the para- or ortho- isomer would result in a curing agent with different symmetry, polarity, and melting behavior, which in turn alters the cross-linking density, glass transition temperature (Tg), and ultimate mechanical and thermal properties of the cured resin. Procuring the defined 3-methyl isomer ensures the resulting bis-sulfonamide curing agent imparts the designed thermal resistance and chemical stability required for high-performance coatings, adhesives, and composite materials [4].

Technical Documentation Hub

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